molecular formula C11H15N3OS B13197172 5-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pentan-1-amine

5-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pentan-1-amine

Cat. No.: B13197172
M. Wt: 237.32 g/mol
InChI Key: QNBFNACJRXEQLL-UHFFFAOYSA-N
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Description

5-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pentan-1-amine is a heterocyclic organic compound featuring a 1,2,4-oxadiazole core substituted at the 3-position with a thiophen-2-yl group and at the 5-position with a pentan-1-amine chain. The 1,2,4-oxadiazole ring is a nitrogen-oxygen heterocycle known for its metabolic stability and role in medicinal chemistry, often serving as a bioisostere for esters or amides . The pentan-1-amine chain provides flexibility and hydrophilicity, which may influence solubility and membrane permeability.

Properties

Molecular Formula

C11H15N3OS

Molecular Weight

237.32 g/mol

IUPAC Name

5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)pentan-1-amine

InChI

InChI=1S/C11H15N3OS/c12-7-3-1-2-6-10-13-11(14-15-10)9-5-4-8-16-9/h4-5,8H,1-3,6-7,12H2

InChI Key

QNBFNACJRXEQLL-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NOC(=N2)CCCCCN

Origin of Product

United States

Preparation Methods

Reaction Scheme

  • Step 1 : Synthesis of Thiophen-2-carboxamidoxime

    • Thiophen-2-carbonitrile reacts with hydroxylamine hydrochloride in ethanol/water under reflux to form the amidoxime intermediate.
  • Step 2 : Activation of Pentan-1-amine Carboxylic Acid Derivative

    • 5-Aminopentanoic acid is protected as its tert-butoxycarbonyl (Boc) derivative.
    • Activation via carbonyldiimidazole (CDI) forms the acyl imidazole intermediate.
  • Step 3 : Cyclodehydration

    • Condensation of the amidoxime with the activated acid derivative in DMF at 120°C for 4–6 hours yields the 1,2,4-oxadiazole ring.
    • Boc deprotection with TFA affords the final amine.

Key Data

Parameter Value Source
Yield (Step 3) 55–60%
Reaction Temperature 120°C
Purification Method Column chromatography (SiO₂)

Nitrile Oxide Cycloaddition Approach

Reaction Mechanism

  • Step 1 : Generation of Thiophen-2-carbonitrile Oxide

    • Thiophen-2-carbaldehyde oxime is treated with chloramine-T or NCS to form the nitrile oxide in situ.
  • Step 2 : Dipolar Cycloaddition with 5-Cyanopentan-1-amine

    • The nitrile oxide reacts with 5-cyanopentan-1-amine (protected as Boc-amine) in refluxing toluene, forming the 1,2,4-oxadiazole via [3+2] cycloaddition.
    • Boc deprotection yields the target compound.

Optimization Challenges

  • Nitrile oxides are highly reactive and require in situ generation.
  • Lewis acids (e.g., ZnCl₂) improve cycloaddition efficiency.

Comparative Analysis of Methods

Parameter Amidoxime Route Cycloaddition Route
Yield 55–60% 40–50%
Reaction Time 4–6 hours 8–12 hours
Byproducts Minimal Nitrile hydrolysis byproducts
Scalability High (liquid-phase synthesis) Moderate

The amidoxime route is preferred for higher yields and simplicity, while the cycloaddition method offers modularity for structural variants.

Characterization and Validation

  • NMR Spectroscopy : Key signals include:
    • δ 2.8–3.1 ppm (pentan-1-amine CH₂)
    • δ 7.2–7.5 ppm (thiophene protons).
  • Mass Spectrometry : Molecular ion peak at m/z 265.3 (calculated for C₁₁H₁₅N₃OS).

Industrial Applicability

  • Liquid-phase combinatorial synthesis (as in) enables scalable production.
  • Green chemistry adaptations (e.g., microwave-assisted synthesis) reduce reaction times by 30%.

Chemical Reactions Analysis

Types of Reactions

5-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pentan-1-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

5-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pentan-1-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of materials with specific electronic properties.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and inferred properties of 5-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pentan-1-amine and its analogs:

Compound Name Substituent on Oxadiazole Amine Chain Length Key Functional Features Potential Biological Implications
5-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pentan-1-amine (Target) Thiophen-2-yl C5 Aromatic sulfur, flexible amine chain Enhanced π-π interactions, moderate solubility
5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pentan-1-amine hydrochloride 4-Methoxyphenyl C5 Electron-donating methoxy group Increased polarity, potential CNS activity
1-{3-[(4-Methyl-1H-indol-3-yl)methyl]-1,2,4-oxadiazol-5-yl}pentan-1-amine 4-Methylindole C5 Bicyclic indole, methyl group Improved lipophilicity, possible kinase inhibition
5-(3-Ethyl-1,2,4-oxadiazol-5-yl)pentan-1-amine Ethyl C5 Alkyl substituent Reduced steric hindrance, metabolic stability
1-{3-[4-(Propan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl}ethan-1-amine 4-Isopropylphenyl C2 Branched alkyl, shorter chain Higher hydrophobicity, altered target access
3-(Methylthio)-1-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine Thiophen-2-yl + methylthio C3 Sulfur-rich (thiophene + methylthio) Enhanced redox activity, possible cytotoxicity

Physicochemical and Pharmacokinetic Insights

  • Aromatic vs. Alkyl Substituents: The thiophen-2-yl group in the target compound contrasts with the 4-methoxyphenyl group in its hydrochloride analog . Thiophene’s sulfur atom may improve binding to metalloenzymes or receptors requiring sulfur interactions, while methoxyphenyl’s electron-donating nature could enhance solubility but reduce membrane permeability.
  • Amine Chain Length :

    • The pentan-1-amine chain in the target compound and some analogs (e.g., ) balances flexibility and hydrophilicity, aiding cellular uptake. Shorter chains (e.g., C2 in ) may limit penetration into deep binding pockets, while longer chains could introduce entropic penalties during binding.
  • Biological Activity Trends: Thiophene-containing analogs (e.g., ) demonstrate anticancer activity (IC50 = 1.28 μg/mL against MCF7 cells ), attributed to thiophene’s planar structure and sulfur-mediated interactions. Indole-substituted derivatives (e.g., ) may target serotonin or kinase receptors due to structural resemblance to endogenous indole derivatives.

Biological Activity

5-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pentan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C11H14N4OS
  • Molecular Weight : 246.32 g/mol
  • CAS Number : 1400540-04-6

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

  • G Protein-Coupled Receptors (GPCRs) : These receptors play crucial roles in cellular signaling and are often targeted for drug development. The compound's structure suggests it may modulate GPCR activity, influencing pathways such as those involved in inflammation and cancer progression .
  • Enzyme Inhibition : The oxadiazole moiety is known for its ability to inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects against diseases like cancer and infections .

Antimicrobial Activity

Research indicates that compounds with oxadiazole derivatives exhibit significant antimicrobial properties. For example, studies have shown that similar compounds can inhibit the growth of bacteria and fungi, suggesting that 5-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pentan-1-amine may also possess such properties .

Anti-Cancer Properties

The compound has been studied for its anti-cancer effects. It may act on cancer cells by inducing apoptosis (programmed cell death) through the modulation of cell signaling pathways related to tumor growth. This has been observed in various in vitro studies where derivatives of oxadiazole were shown to reduce cell viability in cancer cell lines .

Case Studies

  • Study on GPCR Modulation : A study conducted by researchers at the Groningen Research Institute of Pharmacy investigated the effects of oxadiazole derivatives on GPCRs. They found that certain modifications led to enhanced binding affinity and selectivity towards specific receptors involved in tumor progression .
  • Antimicrobial Efficacy : Another study evaluated the antimicrobial activity of similar oxadiazole compounds against a range of pathogens. Results indicated that these compounds exhibited MIC (Minimum Inhibitory Concentration) values comparable to standard antibiotics, highlighting their potential as alternative antimicrobial agents .

Research Findings and Data Tables

Biological ActivityMechanismReference
AntimicrobialInhibition of bacterial/fungal growth
Anti-cancerInduction of apoptosis via GPCR modulation
Enzyme inhibitionTargeting metabolic enzymes

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